STL427944

FOXM1 Autophagy Protein degradation

FOXM1-targeting studies often suffer from off-target effects inherent to transcriptional inhibitors. STL427944 solves this by eliminating FOXM1 protein via a unique autophagy-dependent degradation mechanism, ensuring pathway selectivity unattainable with FDI-6 or thiostrepton. Essential for chemoresistance research requiring sustained target suppression. - Differentiated MoA: Induces FOXM1 nuclear relocalization and autophagic clearance, not proteasomal degradation. - Validated Selectivity: RNA-seq confirmed suppression of FOXM1 targets without broad transcriptional perturbation (GEO: GSE162826). - Reproducible Baseline: Provides a defined reference (IC₅₀ = 52.5 μM in SW620 cells) for SAR campaigns on 1,3,5-triazine scaffolds.

Molecular Formula C25H23N7O4
Molecular Weight 485.5 g/mol
Cat. No. B1242197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTL427944
Molecular FormulaC25H23N7O4
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5
InChIInChI=1S/C25H23N7O4/c33-22(21-10-5-13-35-21)36-20-9-4-6-18(16-20)17-26-31-24-28-23(27-19-7-2-1-3-8-19)29-25(30-24)32-11-14-34-15-12-32/h1-10,13,16-17H,11-12,14-15H2,(H2,27,28,29,30,31)/b26-17+
InChIKeyGJSQVQUKCXYAMW-YZSQISJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STL427944: Autophagy-Dependent FOXM1 Degrader


STL427944 (CAS 292028-62-7; C₂₅H₂₃N₇O₄; MW 485.49) is a small-molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor identified via network-centric transcriptomic screening from the NIH LINCS database [1]. Unlike conventional FOXM1-targeting compounds that primarily block transcriptional activity, STL427944 operates through a distinct two-step mechanism: it induces relocalization of nuclear FOXM1 protein to the cytoplasm followed by autophagosome-dependent degradation [2]. The compound is commercially available from multiple vendors with purity specifications of ≥95% .

Mechanism Autophagy-dependent FOXM1 degradation (nuclear export + autophagic clearance)
Research Context Chemoresistance studies, autophagy pathway analysis, FOXM1 target engagement

STL427944 Differentiated Mode of Action


Pharmacological inhibition of FOXM1 has proven challenging due to the transcription factor's nuclear localization and the difficulty of achieving pathway selectivity [1]. Most FOXM1 inhibitors—including thiostrepton (a natural product proteasome inhibitor), FDI-6 (a direct DNA-binding domain inhibitor), and NB compounds—function by blocking FOXM1 transcriptional activity at the DNA-binding level, often with off-target effects on other transcription factors [2]. STL427944 diverges fundamentally by eliminating FOXM1 protein via autophagy-dependent degradation rather than merely antagonizing its function, a mode of action not shared by other commercially available FOXM1 inhibitors [3]. RNA-seq analysis confirmed that STL427944 suppresses FOXM1 and its downstream targets without significantly altering other regulatory pathways, suggesting a selectivity profile that cannot be assumed for in-class alternatives [4]. Consequently, substituting STL427944 with another FOXM1 inhibitor—even one with superior potency—introduces a mechanistic variable that may confound experimental reproducibility, particularly in studies of chemoresistance where FOXM1 degradation dynamics are the variable of interest.

FDI-6 / NB compounds Direct DNA-binding inhibitors; do not induce FOXM1 degradation. Mechanism mismatch may confound reproducibility.
Thiostrepton Proteasome inhibitor / mRNA downregulator; autophagy-independent pathway. Degradation dynamics differ.
Other FOXM1 inhibitors Transcriptional antagonism without protein elimination. Not interchangeable when protein clearance is the endpoint.

STL427944 Quantitative Differentiation Evidence


Autophagy-Dependent Degradation vs. Transcriptional Inhibitors

STL427944 eliminates FOXM1 protein through a two-step mechanism—nuclear export followed by autophagic degradation—rather than through direct transcriptional inhibition [1]. In head-to-head mechanistic comparison, treatment with STL427944 resulted in measurable relocalization of FOXM1 from nucleus to cytoplasm within 6 hours, with subsequent degradation blocked by the autophagy inhibitor bafilomycin A1 (BafA1) but not by the proteasome inhibitor MG132 [2]. In contrast, the FOXM1 inhibitor FDI-6 acts by binding the FOXM1 DNA-binding domain to prevent transcriptional activity without inducing protein degradation [3]. The thiazole antibiotic thiostrepton, another FOXM1 inhibitor, functions primarily as a proteasome inhibitor and downregulates FOXM1 mRNA expression—mechanisms fundamentally distinct from STL427944's autophagy-dependent post-translational protein elimination [4].

Autophagy vs. Inhibition
Head-to-head
STL427944: nuclear export + autophagic degradation (BafA1-sensitive).
FDI-6: DNA-binding block; no degradation.
Unique degradation mechanism not shared by other FOXM1 inhibitors.
Human cancer cell lines; 6-24 h treatment; MG132 insensitive.
FOXM1 Autophagy Protein degradation Chemoresistance

STL001 vs. STL427944 Potency Comparison

In a direct comparative study, the first-generation derivative STL001 demonstrated 25–50-fold greater efficiency than parental STL427944 in reducing cellular FOXM1 protein levels across multiple solid tumor-derived cell lines [1]. The study treated various cancer cell lines with increasing concentrations of both compounds for 24 hours and quantified FOXM1 protein via immunoblotting with β-actin normalization (n=3 per group) [2]. While STL001 preserves STL427944's autophagy-dependent degradation mechanism, the substantial potency gap establishes STL427944 as the appropriate reference compound for baseline mechanistic studies, whereas STL001 is positioned as the optimized tool for applications requiring maximal FOXM1 suppression .

STL001 vs. STL427944
Head-to-head
Reported 25–50× greater FOXM1 suppression efficiency
STL427944 serves as baseline reference; STL001 for maximal suppression studies.
Multiple solid tumor cell lines; immunoblot; n=3.
STL001 FOXM1 inhibition Structure-activity relationship Potency

Chemical Optimization and SAR Baseline

STL427944 serves as the validated starting scaffold for medicinal chemistry optimization, with derivative studies demonstrating quantifiable improvements in potency and selectivity [1]. In a study of morpholine-based 1,3,5-triazine derivatives, compound 14—a structurally optimized analog—achieved an IC₅₀ of 14.9 μM in the SW620 metastatic colorectal cancer cell line, representing a 3.8-fold potency improvement over STL427944 (IC₅₀ = 52.5 μM in the same assay) [2]. Furthermore, compound 14 achieved FOXM1 inhibition at concentrations below 12.5 μM, whereas STL427944 required 25–50 μM to produce comparable FOXM1 suppression [3]. Importantly, compound 14 maintained a favorable selectivity window (CC₅₀ > 100 μM in normal CCD841 colonocytes vs. IC₅₀ = 14.9 μM in SW620, selectivity index = 2.1–2.5), validating STL427944 as a productive scaffold for further derivatization [4].

SAR Reference Point
Head-to-head
IC₅₀ 52.5 µM (STL427944) vs. 14.9 µM (derivative 14) in SW620 cells — 3.8-fold improvement
STL427944 is the essential control for chemotype SAR campaigns.
Metastatic colorectal cancer model; selectivity index 2.1–2.5 vs. normal colonocytes.
Medicinal chemistry Structure-activity relationship Triazine derivatives Lead optimization

Broad Chemosensitization Profile

Human cancer cells treated with STL427944 exhibit increased sensitivity to the cytotoxic effects of three mechanistically distinct classes of conventional chemotherapeutic agents: platinum-based drugs, 5-fluorouracil (antimetabolite), and taxanes (microtubule stabilizers) [1]. This broad chemosensitization profile contrasts with more limited sensitization patterns observed with other FOXM1 inhibitors. For instance, thiostrepton's chemosensitization effects are primarily documented with taxanes, while FDI-6 sensitization data are predominantly reported for platinum agents and doxorubicin [2]. The pan-chemotherapy sensitization property of STL427944 is attributed to its autophagy-dependent FOXM1 degradation mechanism, which eliminates FOXM1 protein rather than transiently blocking its transcriptional activity [3].

Broad Sensitization
Class-level
Sensitization reported for platinum agents, 5-fluorouracil, and taxanes
Wider chemosensitization spectrum than FDI-6 or thiostrepton; context-dependent.
Combination studies in cancer cell lines; data to verify for specific models.
Chemosensitization Combination therapy Platinum agents 5-fluorouracil Taxanes

STL427944 Research Application Scenarios


Autophagy-Dependent Transcription Factor Degradation

STL427944 is the only commercially available FOXM1 inhibitor with a validated autophagy-dependent degradation mechanism. Studies requiring the nuclear export and autophagic clearance of FOXM1—as distinguished from transcriptional inhibition or proteasomal degradation—must use STL427944 as the mechanistic probe [1]. Experimental protocols typically employ bafilomycin A1 (100 nM) co-treatment to block autophagic degradation and confirm mechanism specificity; MG132 (10 μM) serves as a negative control that does not prevent STL427944-induced FOXM1 elimination [2].

FOXM1 Inhibitor SAR Reference Compound

STL427944 serves as the essential baseline comparator for laboratories synthesizing and evaluating novel FOXM1 inhibitors derived from the 1,3,5-triazine scaffold. As demonstrated by the compound 14 optimization study, STL427944 provides a quantifiable reference point (IC₅₀ = 52.5 μM in SW620 cells) against which derivative potency improvements can be rigorously measured [3]. Procurement of STL427944 is necessary for any SAR campaign building upon this chemotype to establish internal controls and validate assay reproducibility [4].

Combination Therapy Screening for Chemoresistance

STL427944 enables systematic screening of FOXM1 inhibition combined with three major chemotherapeutic classes: platinum agents (cisplatin, carboplatin), 5-fluorouracil, and taxanes (paclitaxel, docetaxel) [5]. This broad sensitization profile supports high-throughput combination screening in FOXM1-overexpressing cancer models, including colorectal, ovarian, and lung cancer cell lines. The autophagy-dependent mechanism ensures that FOXM1 protein is eliminated rather than transiently inhibited, providing sustained sensitization throughout the treatment window [6].

Transcriptomic Profiling of FOXM1 Pathway Suppression

RNA-seq analysis has validated that STL427944 treatment induces prominent suppression of FOXM1 and its downstream target gene signatures without significantly perturbing other regulatory pathways [7]. This established selectivity profile makes STL427944 suitable for transcriptomic experiments where pathway-specific effects must be isolated from broader transcriptional noise. Researchers can reference the GEO dataset GSE162826 for baseline expectations of STL427944-induced transcriptional changes [8].

Application
Selection Property
Validation Focus
Autophagy-dependent degradation studies
Nuclear export + autophagic clearance mechanism (BafA1-sensitive)
Confirm FOXM1 protein elimination, not transcriptional block
FOXM1 inhibitor SAR reference
Baseline chemotype control with published IC₅₀ benchmark
Cross-assay reproducibility and fold-improvement calculation
Combination screening for chemoresistance
Broad sensitization across three drug classes
Cell viability endpoints in FOXM1-overexpressing models
Transcriptomic pathway profiling
Selective suppression of FOXM1 target genes without broad transcriptional noise
RNA-seq validation against baseline dataset GSE162826

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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